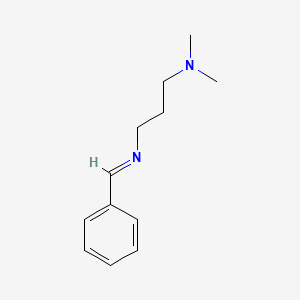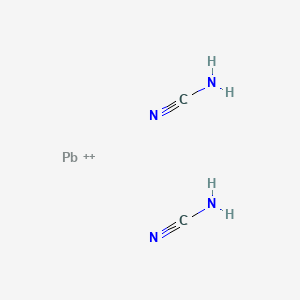
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H23K4NO6P2 and a molecular weight of 483.64 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in bone health and osteoporosis.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions, forming stable complexes. This chelating property is crucial in its applications as a corrosion inhibitor and in water treatment. In biological systems, it may interact with cellular components, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar applications in water treatment and industry.
Tetrapotassium pyrophosphate: Used in similar industrial applications but with different chemical properties.
Tetrapotassium tripolyphosphate: Commonly used in detergents and water treatment
Uniqueness
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which provides distinct chelating properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly effective in applications requiring strong chelation.
Eigenschaften
CAS-Nummer |
93982-85-5 |
|---|---|
Molekularformel |
C11H23K4NO6P2 |
Molekulargewicht |
483.64 g/mol |
IUPAC-Name |
tetrapotassium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ZIFIYEXMPIWSNA-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


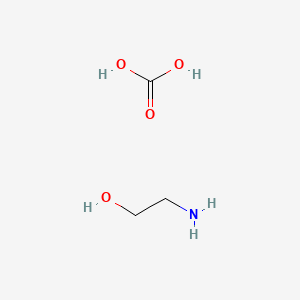

![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

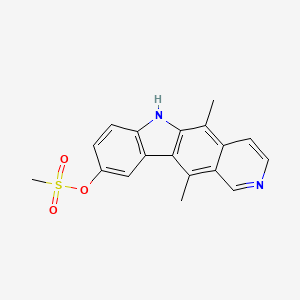
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
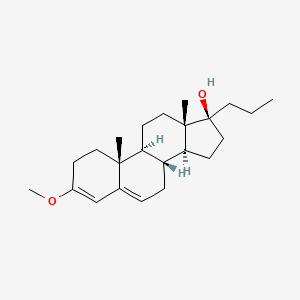
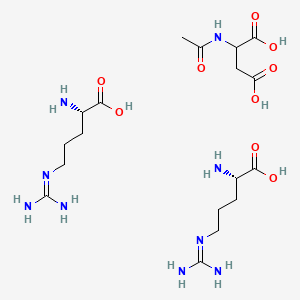

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
